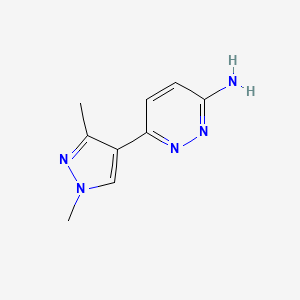![molecular formula C10H12N4 B13238614 methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B13238614.png)
methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenyl-1H-1,2,4-triazole-3-thiol with methylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.
Applications De Recherche Scientifique
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Methyl[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both phenyl and methylamine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N-methyl-1-(4-phenyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H12N4/c1-11-7-10-13-12-8-14(10)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
Clé InChI |
QYQBLIKJTXVTGZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NN=CN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


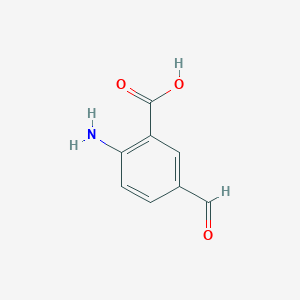
![Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate](/img/structure/B13238541.png)


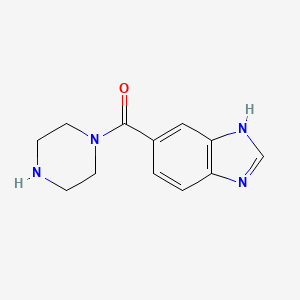

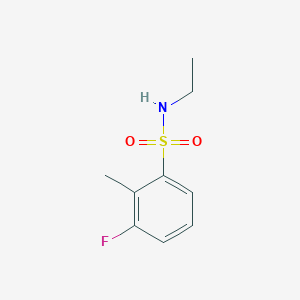
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)
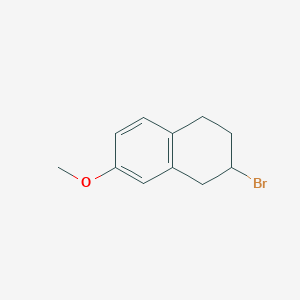
![1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile](/img/structure/B13238571.png)
![5-(Methoxycarbonyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238573.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13238583.png)
